molecular formula C11H6Cl2N2O3S B13871792 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid

Katalognummer: B13871792
Molekulargewicht: 317.1 g/mol
InChI-Schlüssel: APCKTJNIUOGSTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid is a chemical compound known for its unique structure and properties It contains a benzoylamino group substituted with two chlorine atoms at the 2 and 6 positions, attached to an isothiazole ring with a carboxylic acid group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with isothiazole-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylamino derivatives, while oxidation or reduction can lead to different isothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Wirkmechanismus

The mechanism of action of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with amino acid residues in proteins, while the isothiazole ring can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of protein function. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid.

    Isothiazole-3-carboxylic acid: Another precursor used in the synthesis.

    4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid: A structurally similar compound with a pyrazole ring instead of an isothiazole ring.

Uniqueness

This compound is unique due to the presence of both the dichlorobenzoyl and isothiazole moieties, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C11H6Cl2N2O3S

Molekulargewicht

317.1 g/mol

IUPAC-Name

4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O3S/c12-5-2-1-3-6(13)8(5)10(16)14-7-4-19-15-9(7)11(17)18/h1-4H,(H,14,16)(H,17,18)

InChI-Schlüssel

APCKTJNIUOGSTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.